Cas no 82508-31-4 (Pseudolaric Acid B)

Pseudolaric acid B is a diterpenoid acid isolated from the root of Pseudolarix kaempferi (Pinaceae). It has anticancer \ antifungal \ antifertility activities and immunosuppressive activity on T lymphocytes Conclusion: Pseudolaric acid B inhibits the secretion of hepatitis B virus (HBV) through apoptosis and cell cycle arrest Pseudolaric acid B induces autophagy
Pseudolaric Acid B structure
Pseudolaric Acid B structure
Product Name:Pseudolaric Acid B
CAS No:82508-31-4
Molecular Formula:C23H28O8
Molecular Weight:432.463627815247
MDL:MFCD26960905
CID:60451
PubChem ID:6475943

Pseudolaric Acid B Properties

Names and Identifiers

    • Pseudolaric acid B
    • (-)-Pseudolaric Acid B
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylicacid,4a-(acetyloxy)-3-[(1E,3E)-4-carboxy-1,3-pentadien-1-yl]-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-,7-methyl ester, (3R,4S,4aS,9aR)-
    • PSEUDOLARIC ACID
    • PSEUDOLARIC ACID B(AS)
    • 2-Phenylpyridine
    • PLAB
    • PseudolaricAcid?B
    • Pseudolarix acid B
    • O-Acetylpseudolaric acid C
    • (2Z,4E)-5-[(8R)-7-Acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-
    • Pseudolaric-Acid-B
    • Pseudolaric acid b(pba)
    • BCP07962
    • Y0174
    • 508P314
    • (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tri
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 4a-(acetyloxy)-3-(4-carboxy-1,3-pentadienyl)-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, 7-methyl ester, [3R-[3α(1E,3E),4α,4aα,9aα]]- (ZCI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 4a-(acetyloxy)-3-[(1E,3E)-4-carboxy-1,3-pentadienyl]-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, 7-methyl ester, (3R,4S,4aS,9aR)- (9CI)
    • NSC 615488
    • SR-01000946401
    • EX-A680
    • CHEMBL218534
    • AKOS030573539
    • (2E,4E)-5-(acetoxy-methoxycarbonyl-methyl-oxo-[?]yl)-2-methyl-penta-2,4-dienoic acid
    • SCHEMBL16426061
    • HMS3648B11
    • CS-0009706
    • (2E,4E)-5-[(7S,1R,8R)-7-Acetyloxy-4-(methoxycarbonyl)-9-methyl-10-oxa-11-oxotricyclo[6.3.2.0<1,7>]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • CCG-269040
    • HY-N6939
    • (2E,4E)-5-((3R,4S,4aS,9aR)-4a-acetoxy-7-(methoxycarbonyl)-3-methyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-3-yl)-2-methylpenta-2,4-dienoic acid
    • 82508-31-4
    • s5373
    • SR-01000946401-1
    • PSEUDOLARICACIDB
    • AKOS032948344
    • RL05141
    • CID 71307573
    • AKOS015897130
    • 1H-4,9a-Ethanocyclohepta(c)pyran-7-carboxylic acid, 4a-(acetyloxy)-3-(4-carboxy-1,3-pentadienyl)3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, 7-methyl ester, (3-alpha(1E,3E),4-alpha,4a-alpha,9a-alpha)-(-)-
    • AC-6065
    • DTXSID801033696
    • HSDB 8110
    • (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
    • MDL: MFCD26960905
    • InChIKey: VDGOFNMYZYBUDT-YDRCMHEVSA-N
    • Inchi: 1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/b10-5+,14-6+/t17-,21+,22+,23-/m0/s1
    • SMILES: O([C@]12CCC(C(=O)OC)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)O)OC3=O)C(=O)C

Computed Properties

  • Exact Mass: 432.178418g/mol
  • Surface Charge: 0
  • XLogP3: 2.3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 432.178418g/mol
  • Monoisotopic Mass: 432.178418g/mol
  • Topological Polar Surface Area: 116Ų
  • Heavy Atom Count: 31
  • Complexity: 913
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Molecular Weight: 432.5

Experimental Properties

  • Dissociation Constants: pKa = 4.14 (est)
  • LogP: 2.87060
  • PSA: 116.20000
  • Refractive Index: 1.4480 (estimate)
  • Boiling Point: 466.14°C (rough estimate)
  • Melting Point: 166°C
  • Vapor Pressure: 2.0X10-11 mm Hg at 25 °C (est)
  • Flash Point: 208.8±25.0 °C
  • Solubility: methanol: soluble1mg/mL, clear, colorless
  • Color/Form: Powder
  • Solubility: Not available
  • Density: 1.2108 (rough estimate)

Pseudolaric Acid B Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G2TV-250mg
PSEUDOLARIC ACID B
82508-31-4 98%
250mg
$186.00 2025-02-27
Aaron
AR00G327-20mg
Pseudolaric acid B
82508-31-4 98%
20mg
$84.00 2025-01-24
Ambeed
A739296-50mg
(2E,4E)-5-((3R,4S,4aS,9aR)-4a-Acetoxy-7-(methoxycarbonyl)-3-methyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-3-yl)-2-methylpenta-2,4-dienoic acid
82508-31-4 98%
50mg
$122.0 2025-02-19
Chemenu
CM182162-250mg
pseudolaric acid B
82508-31-4 97%
250mg
$162 2024-07-23
ChemScence
CS-0009706-5mg
Pseudolaric Acid B
82508-31-4 99.47%
5mg
$121.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1169-1000mg
Pseudolaric Acid B
82508-31-4 98%
1000mg
$400 2023-09-20
DC Chemicals
DCT-009-20 mg
Pseudolaric Acid B
82508-31-4 >98%, Standard References Grade
20mg
$280.0 2022-02-28
eNovation Chemicals LLC
D512238-20mg
Pseudolaric Acid B
82508-31-4 97%
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$230 2022-10-13
LKT Labs
P7219-1 mg
Pseudolaric Acid B
82508-31-4 ≥98%
1mg
$162.00 2023-07-10
MedChemExpress
HY-N6939-10mM*1mLinDMSO
Pseudolaric Acid B
82508-31-4 ≥98.0%
10mM*1mLinDMSO
¥1210 2023-07-26

Pseudolaric Acid B Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Reference
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Synthetic Circuit 4

Reaction Conditions
Reference
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Synthetic Circuit 5

Reaction Conditions
Reference
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Thermodynamic theory of gases on solid interface adsorption isotherms
Li, Xueliang; et al, Huaxue Tongbao, 1995, (7), 57-61

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 15 min, rt
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, rt
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 -
Reference
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Catalysts: Sodium ascorbate ,  Copper sulfate Solvents: Methanol ,  Chloroform ,  Dimethyl sulfoxide ,  Water ;  4 h, 30 °C
2.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Reference
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 20 h, reflux; reflux → 23 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 h, reflux; reflux → 23 °C
1.2 Reagents: Potassium carbonate ,  Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, 23 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
2.1 -
Reference
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  0 °C; 2 h, 0 °C
2.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 15 min, rt
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  2 h, 0 °C
2.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, rt
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cerium trichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
3.1 -
Reference
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Zinc acetate Solvents: Methanol ,  Chloroform ;  16 h, 60 °C
2.1 Reagents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Catalysts: Sodium ascorbate ,  Copper sulfate Solvents: Methanol ,  Chloroform ,  Dimethyl sulfoxide ,  Water ;  4 h, 30 °C
3.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Reference
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, rt; 3 h, reflux; reflux → 23 °C
1.2 23 °C; 20 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 20 h, reflux; reflux → 23 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  3 h, reflux; reflux → 23 °C
1.2 20 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 h, reflux; reflux → 23 °C
2.2 Reagents: Potassium carbonate ,  Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, 23 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
3.1 -
Reference
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 23 °C
2.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  0 °C; 2 h, 0 °C
3.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 15 min, rt
4.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 22 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2008, 130(48), 16424-16434

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 23 °C
2.1 Catalysts: Scandium triflate Solvents: Acetic anhydride ;  2 h, 0 °C
3.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 min, rt
4.1 Reagents: Diisopropylethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: N-Methyl-2-pyrrolidone ;  17 h, rt; 5 h, rt
Reference
Total Synthesis of (-)-Pseudolaric Acid B
Trost, Barry M.; et al, Journal of the American Chemical Society, 2007, 129(47), 14556-14557

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Cerium trichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.1 -
Reference
Formal Synthesis of Pseudolaric Acid B
Mori, Naoki, Synlett, 2020, 31(9), 907-910

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid Solvents: Water ;  0.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  7 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine ;  8 h, rt
4.1 -
Reference
Total synthesis of pseudolaric acid A
Geng, Zhe; et al, Angewandte Chemie, 2006, 45(37), 6197-6201

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  20 h, 30 °C
2.1 Reagents: Zinc acetate Solvents: Methanol ,  Chloroform ;  16 h, 60 °C
3.1 Reagents: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Catalysts: Sodium ascorbate ,  Copper sulfate Solvents: Methanol ,  Chloroform ,  Dimethyl sulfoxide ,  Water ;  4 h, 30 °C
4.1 Solvents: Dimethyl sulfoxide ,  Water ;  300 s, pH 7.4, rt
Reference
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
Watanabe, Kenji ; et al, Journal of Organic Chemistry, 2021, 86(17), 11822-11834

Pseudolaric Acid B Raw materials

Pseudolaric Acid B Preparation Products

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